Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17232145
InChI: InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

CAS No.:

Cat. No.: VC17232145

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate -

Specification

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
IUPAC Name tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Standard InChI InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3
Standard InChI Key NRGHTFYSJLCXHO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C(=O)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate, reflects its bicyclic structure:

  • Bicyclo[2.2.1]heptane core: A norbornane-like framework with bridgehead positions at carbon atoms 1 and 4.

  • Heteroatoms: A sulfur atom at position 2 (thia) and a nitrogen atom at position 5 (aza).

  • Functional groups: A ketone (3-oxo) and a tert-butyl carbamate (5-carboxylate) .

Table 1: Key Chemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₅NO₃S
Molecular Weight (g/mol)229.30
Canonical SMILESCC(C)(C)OC(=O)N1CC2CC1C(=O)S2
InChI KeyNRGHTFYSJLCXHO-UHFFFAOYSA-N

Synthesis and Manufacturing

Table 2: Comparative Synthesis Strategies for Bicyclic Systems

CompoundKey StepsYieldReference
Oxa-azabicyclo[2.2.2]octane derivativeLactonization of ethyl 5-hydroxypipecolate62%
Thia-azabicyclo[2.2.1]heptane targetCyclization of thiol-carbamate precursorN/A

Structural and Spectroscopic Analysis

X-ray Crystallography and Computational Studies

Although X-ray data for this compound is unavailable, density functional theory (DFT) calculations predict a puckered bicyclic structure with dihedral angles influenced by sulfur’s larger atomic radius. The ketone at position 3 introduces strain, potentially enhancing reactivity.

Spectroscopic Characterization

  • ¹H NMR: Signals for the tert-butyl group (δ 1.4 ppm, singlet) and bridgehead protons (δ 3.2–4.0 ppm, multiplet) are characteristic .

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 229.30 [M+H]⁺ .

Comparative Analysis with Related Compounds

Thia vs. Oxa Analogues

Replacing sulfur with oxygen (e.g., oxa-azabicyclo[2.2.2]octane ) reduces ring strain but diminishes potential metal-binding activity.

Future Research Directions

  • Biological Screening: Evaluate activity against proteases or kinases.

  • Scalable Synthesis: Optimize cyclization steps for industrial production.

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